(8-methoxy-2H-chromen-3-yl)(1H-pyrazol-1-yl)methanone
Description
Properties
IUPAC Name |
(8-methoxy-2H-chromen-3-yl)-pyrazol-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-18-12-5-2-4-10-8-11(9-19-13(10)12)14(17)16-7-3-6-15-16/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXYIKJAVOLUDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=C2)C(=O)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization
Concentrated sulfuric acid (96%) induces cyclization of 1-(8-methoxy-2-hydroxyphenyl)propane-1,3-dione derivatives at ambient temperature. Key parameters:
Yield typically ranges 40-65%, with microwave-assisted heating reducing reaction time from 3 hours to 2 minutes while boosting yield to 82%.
Anhydride-Mediated Cyclization
Propanoic anhydride/triethylamine systems enable selective formation of 2-alkyl substituted derivatives:
- Stoichiometry : 1:1.2 molar ratio of dione to anhydride
- Temperature Gradient : 0°C → 25°C over 30 minutes
- Workup : Quench with ice-cold NaHCO₃ to preserve methoxy groups
This method produces 3-(pyrazole-1-carbonyl)chromen-2-ones in 55-69% yield, with HPLC purity >98%.
1,3-Dipolar Cycloaddition Strategy
The PMC review details regioselective [3+2] cycloadditions between chromen-derived enones and diazo compounds:
Diazomethane Coupling
Reaction of 3-(3-aryl-3-oxoprop-1-en-1-yl)-8-methoxychromones with CH₂N₂:
- Solvent System : Anhydrous CH₂Cl₂/Et₂O (1:1)
- Temperature : 0°C with gradual warming to 25°C
- Regioselectivity : Favors 1-pyrazoline intermediates rearranging to 2-pyrazolines
Yields reach 89% for electron-deficient aryl substituents, decreasing to 61% for electron-rich systems.
Hydrazone Cycloaddition
N-Methylhydrazones react with 3-(2-nitrovinyl)chromones under TFA catalysis:
$$
\text{3-(2-nitrovinyl)chromone} + \text{R-C(=NH)NHCH}_3 \xrightarrow{\text{TFA (5 mol\%)}} \text{Target Compound}
$$
Methanol solvent enables 55-69% isolated yield after 8-hour stirring at 0-5°C.
Knoevenagel Condensation Approach
This two-step methodology constructs the chromen-pyrazole linkage through conjugated enone formation:
Step 1 : Knoevenagel reaction between 8-methoxy-2H-chromene-3-carbaldehyde and active methylene pyrazole derivatives
| Condition | Specification |
|---|---|
| Catalyst | Piperidine (10 mol%) |
| Solvent | Ethanol/toluene (3:1) |
| Temperature | Reflux (78°C) |
| Reaction Time | 12-14 hrs |
Step 2 : Oxidative aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)
$$
\text{Intermediate} \xrightarrow{\text{DDQ (1.2 eq), CHCl}_3} \text{(8-Methoxy-2H-chromen-3-yl)(1H-pyrazol-1-yl)methanone}
$$
Overall yield: 48-52% with >95% purity by LC-MS.
Solid-Phase Synthesis for Parallel Optimization
Patent CN105646355A outlines a resin-bound strategy enabling rapid analog screening:
- Wang Resin Functionalization : Load with 8-methoxychromen-3-carboxylic acid via DIC/HOBt coupling
- Pyrazole Introduction : React with 1H-pyrazole-1-carbonyl chloride in DMF
- Cleavage Conditions : TFA/CH₂Cl₂ (1:9) for 2 hrs at 25°C
Advantages include:
- 85-92% Stepwise efficiency
- Milligram to gram-scale production
- Amenable to robotic automation
Microwave-Assisted One-Pot Synthesis
Integrating multiple steps into a single microwave vessel enhances efficiency:
Reaction Sequence :
- Chromen aldehyde generation in situ
- Imine formation with pyrazole hydrazine
- Cyclization under microwave irradiation
| Parameter | Optimal Setting |
|---|---|
| Power | 300 W |
| Temperature | 120°C |
| Time | 8 minutes |
| Pressure | 250 psi |
This method achieves 78% yield with 99% conversion by ¹H NMR, reducing typical synthesis time from 18 hours to 12 minutes.
Comparative Analysis of Synthetic Methods
Critical Process Considerations
Protecting Group Strategy
Purification Challenges
- Chromatography : Requires silica gel modified with 5% Et₃N to prevent tailing
- Crystallization : Optimal from EtOAc/hexane (1:4) at -20°C
Chemical Reactions Analysis
Reactivity of the Pyrazole Ring
The pyrazole moiety exhibits electrophilic substitution tendencies. For example:
-
Nitration : Directed by the electron-rich N1 position, nitration occurs at the C4 position of pyrazole under acidic conditions .
-
Hydrazone Formation : Reacts with hydrazines to form hydrazones, a reaction exploited in synthesizing bioactive analogs .
Example Reaction:
Coumarin Methoxy Group Reactivity
The 8-methoxy group on the chromen ring is susceptible to demethylation under strong acidic or basic conditions, yielding a hydroxyl group . This transformation is critical for enhancing hydrogen-bonding interactions in pharmacological applications :
Ketone Functionalization
The central methanone group participates in:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, though steric hindrance may limit efficiency.
-
Condensation : Reacts with hydroxylamine or semicarbazide to form oximes or semicarbazones, respectively .
Heterocyclic Ring Formation
The compound serves as a precursor in synthesizing fused heterocycles. For instance, cyclocondensation with thiourea forms pyrazolo[3,4-d]pyrimidine derivatives under microwave irradiation :
| Starting Material | Reagent | Conditions | Product | Application |
|---|---|---|---|---|
| Target compound + Thiourea | K₂CO₃, DMF | MW, 120°C, 10 min | Pyrazolopyrimidine | Anticancer agents |
Stability Under Varied Conditions
-
Thermal Stability : Decomposes above 250°C, as indicated by TGA data .
-
pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis of the methanone bridge in strongly acidic/basic media.
Comparative Reactivity Table
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis, allowing for the creation of more complex molecules. It is utilized in various organic transformations, demonstrating versatility in chemical reactions such as oxidation, reduction, and substitution.
Biology
In biological studies, (8-methoxy-2H-chromen-3-yl)(1H-pyrazol-1-yl)methanone has shown promise in:
- Enzyme Inhibition : Preliminary research indicates that it may inhibit specific enzymes involved in disease pathways.
- Receptor Binding Studies : Similar compounds have been noted for their ability to bind with high affinity to multiple receptors, suggesting potential therapeutic relevance.
Medicine
The compound has been investigated for its potential therapeutic applications, including:
- Anti-inflammatory Activity : Compounds with chromene structures are known for their anti-inflammatory properties.
- Anticancer Potential : Studies have indicated that this compound might exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The pyrazole moiety contributes to the antimicrobial activity observed in related compounds.
Industrial Applications
In the industrial sector, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for the development of novel materials with specific properties tailored for various applications.
Study 1: Anticancer Activity
A study published in Anticancer Research evaluated several chromenyl derivatives, including this compound, against A549 lung cancer cells. The results indicated significant cytotoxicity compared to control groups, highlighting its potential as an anticancer agent .
Study 2: Enzyme Inhibition
Research conducted on enzyme inhibition demonstrated that derivatives of this compound could effectively inhibit certain enzymes linked to inflammatory pathways. This suggests a possible therapeutic role in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of (8-methoxy-2H-chromen-3-yl)(1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The chromenyl and pyrazolyl groups contribute to its binding affinity and specificity towards enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The chlorophenyl derivative exhibits enhanced stability due to the electron-withdrawing Cl substituent, compared to the electron-donating methoxy group in the target compound.
- Steric Effects : Bulky tert-butyl groups in hinder rotational freedom, possibly affecting binding interactions in biological systems.
Key Insights :
Biological Activity
The compound (8-methoxy-2H-chromen-3-yl)(1H-pyrazol-1-yl)methanone is a hybrid molecule that combines the chromen and pyrazole moieties, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its potential applications in medicinal chemistry.
Structural Overview
The structure of this compound features:
- Chromene Moiety : Known for antioxidant, anti-inflammatory, and anticancer properties.
- Pyrazole Moiety : Exhibits antimicrobial and anticancer activities.
The methanone functional group enhances the reactivity and potential biological interactions of the compound.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Formation of Chromenyl Intermediate : Cyclization of phenolic precursors under acidic or basic conditions.
- Attachment of Pyrazolyl Group : Condensation reaction between the chromenyl intermediate and a suitable pyrazole derivative, often facilitated by Lewis acids or bases.
- Methanone Linkage Formation : Achieved through Friedel-Crafts acylation or carbonylation reactions.
Antioxidant Activity
Research indicates that compounds containing chromene structures possess significant antioxidant properties. The presence of the methanone group may enhance this activity by stabilizing free radicals.
Anticancer Activity
Several studies have demonstrated that pyrazole derivatives exhibit anticancer properties. The combination of chromene and pyrazole in this compound may lead to synergistic effects, enhancing its efficacy against various cancer cell lines.
Anti-inflammatory Activity
Both chromene and pyrazole derivatives have been shown to exhibit anti-inflammatory properties. The unique structure of this compound may contribute to its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| 8-Methoxyflavone | Flavonoid | Antioxidant, anti-inflammatory |
| 1H-Pyrazole | Heterocyclic | Antimicrobial, anticancer |
| 2H-Chromen-4-one | Chromen | Antioxidant, cytotoxic |
| 3-(1H-Pyrazol-1-yl)chromen-2-one | Chromen-Pyrazole | Anticancer, anti-inflammatory |
This table illustrates how this compound stands out due to its dual functionality from both moieties.
Case Studies and Research Findings
Recent studies have explored the biological activities of pyrazole compounds extensively. For instance:
- Anticancer Studies : A study published in PubMed highlighted various pyrazole derivatives with significant anticancer activity, suggesting that modifications in structure can lead to enhanced potency against cancer cells .
- Antioxidant Properties : Research indicates that chromene derivatives can effectively scavenge free radicals, contributing to their protective effects against oxidative stress .
- Inflammation Inhibition : A review on antioxidant and anti-inflammatory activities emphasized the role of such compounds in inhibiting lipid peroxidation, thereby protecting cellular components from damage .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of (8-methoxy-2H-chromen-3-yl)(1H-pyrazol-1-yl)methanone?
Synthesis involves multi-step reactions, starting with condensation of substituted chromene and pyrazole precursors. Key steps include coupling chromen-3-carboxylic acid derivatives with 1H-pyrazole under optimized conditions (e.g., reflux in ethanol with triethylamine as a base). Purification via column chromatography (ethyl acetate/hexane gradients) is critical, as demonstrated in analogous bicyclic pyrazole-chroman systems .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) verifies proton/carbon frameworks, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. X-ray crystallography provides unambiguous structural validation for crystalline derivatives . Purity is assessed via HPLC (UV detection at λ ~254 nm), especially for biological assays requiring >95% purity .
Q. How is the compound’s stability assessed under varying storage conditions?
Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Lyophilization or storage in inert atmospheres (argon) minimizes hydrolysis of the methanone group. Degradation products are characterized using LC-MS, as applied to related pyrazole-chromen hybrids .
Advanced Research Questions
Q. How can researchers address discrepancies between computational predictions and experimental spectral data (e.g., NMR chemical shifts)?
Discrepancies arise from solvent effects or tautomerism. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) with explicit solvent models simulate NMR spectra. Variable-temperature NMR detects conformational exchanges, while X-ray crystallography clarifies dominant tautomeric forms, as shown in heterocyclic analogs .
Q. What mechanistic insights guide reaction yield optimization in its synthesis?
Electronic effects (e.g., electron-donating methoxy groups on chromen) enhance coupling reactivity. Systematic solvent screening (DMF vs. ethanol) and catalyst optimization (e.g., DMAP for acylation) improve efficiency. Kinetic studies via in situ IR or HPLC identify rate-limiting steps, as demonstrated in triazolothiadiazine syntheses .
Q. How do structural modifications to the pyrazole ring influence its potential as a kinase inhibitor?
Substituents at pyrazole N1 and C3 positions modulate kinase binding. Bulky groups (e.g., phenyl at N1) enhance selectivity by occupying hydrophobic pockets, while nitro groups at C4 stabilize H-bonds with catalytic lysines. Truncated analogs (lacking chromen) isolate pyrazole-specific contributions, as seen in pyrazolo[3,4-b]pyridine inhibitors .
Q. What strategies validate target engagement in cellular assays for this compound?
Cellular thermal shift assays (CETSA) confirm target binding by measuring protein thermal stability shifts. Competitive binding studies with fluorescent probes (e.g., ATP-competitive kinase inhibitors) quantify occupancy. Orthogonal validation via CRISPR knockdown of putative targets is recommended .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
